molecular formula C23H22N4O5 B2878260 1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone CAS No. 1456913-30-6

1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone

Cat. No. B2878260
CAS RN: 1456913-30-6
M. Wt: 434.452
InChI Key: UIODJVJTWCSJGX-UHFFFAOYSA-N
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Description

The compound appears to contain two 1,3-benzodioxol-5-yl groups, a pyrazolidin-3-yl group, and a 1,4-diazepan-1-yl group . These groups are common in various organic compounds and can contribute to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple cyclic structures and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Anticancer Research

Compounds with the 1,3-benzodioxol moiety have been studied for their anticancer properties. The presence of the pyrazole ring and diazepane structure in this compound could potentially interact with various biological targets. For instance, similar structures have been synthesized and evaluated for their anticancer activity against prostate, pancreatic, and leukemia cancer cell lines . The compound could serve as a lead structure for the development of new anticancer agents.

Molecular Diversity Studies

The structural complexity of this compound makes it an excellent candidate for molecular diversity studies. It can be used to explore the structure-activity relationships (SAR) in medicinal chemistry, providing insights into how structural changes can affect biological activity .

Tubulin Polymerization Inhibition

Based on the activity of related compounds, this molecule may act as a microtubule-targeting agent, potentially inhibiting tubulin polymerization—a mechanism exploited by several anticancer drugs . This application could lead to the development of new therapeutic agents that target cell division.

Apoptosis Induction

Further mechanistic studies on similar compounds have revealed the ability to induce apoptosis in cancer cells . This compound could be investigated for its pro-apoptotic properties, contributing to cancer treatment research.

Cell Cycle Arrest

The compound’s analogs have shown the ability to cause cell cycle arrest at the S phase in cancer cells . Research into this compound could provide valuable information on its potential to control cell proliferation.

Proteomics Research

The benzodioxol moiety is a common feature in various biochemicals used in proteomics research. This compound could be used in the study of protein interactions and functions, given its potential to interact with a wide range of biological molecules .

Organic Synthesis

The compound’s structure contains functional groups that are useful in organic synthesis. It could be used as a precursor or intermediate in the synthesis of more complex molecules for various applications, including materials science and drug development .

Biochemical Assays

Due to its potential biological activity, this compound could be incorporated into biochemical assays to study its interaction with enzymes, receptors, or other cellular components, aiding in the discovery of new biological pathways or drug targets .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical compound, future research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic applications .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c28-23(16-3-5-19-21(11-16)32-14-30-19)27-7-1-6-26(8-9-27)22-12-17(24-25-22)15-2-4-18-20(10-15)31-13-29-18/h2-5,10-11,17,22,24-25H,1,6-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXGGGMCXGDBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CC(NN4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(2H-1,3-benzodioxole-5-carbonyl)-1,4-diazepane

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